N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
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Overview
Description
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
The synthesis of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities but lacking the thiophene-2-carbohydrazide moiety.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different arrangement of nitrogen atoms in the ring structure, leading to distinct biological properties.
Thiophene derivatives: Compounds containing the thiophene ring, which contribute to the overall biological activity and chemical reactivity of the molecule
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide stands out due to its unique combination of functional groups, which enhance its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C17H13ClN6OS |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C17H13ClN6OS/c1-10-4-5-11(18)7-13(10)24-16-12(8-21-24)15(19-9-20-16)22-23-17(25)14-3-2-6-26-14/h2-9H,1H3,(H,23,25)(H,19,20,22) |
InChI Key |
BRNYRBVZFWXVOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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